Meta vs. Ortho Positional Isomerism: Conformational and Hydrogen-Bonding Geometry Differentiation
The target compound bears the pyridin-4-ylmethylamino substituent at the 3-position of benzoic acid. The ortho isomer (2-(pyridin-4-ylmethylamino)benzoic acid, CSID 2489969) places the substituent adjacent to the carboxylic acid, enabling intramolecular hydrogen bonding and restricting conformational freedom; the para isomer (CAS 5966-20-1) places the substituent opposite, yielding the maximum spatial separation [1]. In contrast, the 3-substituted target compound adopts an intermediate geometry where the carboxylic acid and aminopyridyl groups are neither intramolecularly hydrogen-bonded nor fully separated—producing a distinct angular orientation of the pyridine ring relative to the benzoic acid plane [1]. PubChem-computed rotatable bond count is identical (4) across all three unsubstituted positional isomers, confirming that any differentiation in molecular recognition arises from spatial geometry rather than differences in intrinsic flexibility [2].
| Evidence Dimension | Substitution position (regiochemistry) and intramolecular hydrogen-bonding potential |
|---|---|
| Target Compound Data | 3-substituted (meta); carboxylic acid and pyridylmethylamino groups at 1,3-relationship; no intramolecular H-bond between CO₂H and amine; computed XLogP3-AA 1.9 |
| Comparator Or Baseline | Ortho isomer: 2-substituted, intramolecular H-bond possible; Para isomer: 4-substituted, maximal CO₂H-to-amine distance; both isomers also XLogP3-AA 1.9 (computed equivalent) |
| Quantified Difference | Regiochemical distinction is qualitative; XLogP3-AA identical (1.9) across isomers due to same atomic connectivity; rotatable bond count identical (4) |
| Conditions | Computed physicochemical properties from PubChem (2D structure-based predictions); no experimental logP or crystallographic data available for direct comparison |
Why This Matters
In medicinal chemistry, meta vs. ortho vs. para substitution can determine whether a compound engages a biological target—as demonstrated by the ortho isomer's inactivity at GSK-3β (EC₅₀ > 300,000 nM)—making positional identity verification critical for procurement when the target compound is intended for structure-activity relationship (SAR) studies [3].
- [1] PubChem Compound Summaries for CID 935190 (3-isomer), CID 3239010 (2-isomer), and chemical structure comparison by 2D structure search. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Computed Properties: Rotatable Bond Count = 4, XLogP3-AA = 1.9 for CID 935190; identical computed values for CID 3239010 (ortho) and the para isomer. View Source
- [3] BindingDB BDBM68493; 2-(pyridin-4-ylmethylamino)benzoic acid EC50 > 3.0 × 10⁵ nM against GSK-3β (human), PubChem AID 434954. View Source
